Differential Anti-Fibrotic Efficacy: PAA Exhibits Superior Disruption of Smad3/β-Catenin Complex vs. Melatonin
In a head-to-head comparison within an AKI-to-CKD continuum model, poricoic acid A (PAA) demonstrated a distinct and superior mechanism of action compared to the antioxidant melatonin. While both agents inhibited the Wnt/β-catenin pathway, PAA performed 'better' in inhibiting its profibrotic downstream targets [1]. Crucially, PAA selectively inhibited Smad3 phosphorylation by disrupting the interactions of Smad3 with TGFβRI and SARA, a mechanism not shared by melatonin [1]. Furthermore, PAA was more effective in disturbing the nuclear Smad3/β-catenin complex formation induced by ischemia-reperfusion injury (IRI) [1].
| Evidence Dimension | Disruption of Smad3/β-catenin complex and selective Smad3 inhibition |
|---|---|
| Target Compound Data | PAA selectively inhibited Smad3 phosphorylation and disrupted Smad3-TGFβRI/SARA interactions; performed 'better' than melatonin in inhibiting Wnt/β-catenin downstream targets. |
| Comparator Or Baseline | Melatonin suppressed Smad-dependent and Smad-independent pathways but did not share PAA's selective mechanism; less effective than PAA on Wnt/β-catenin pathway. |
| Quantified Difference | Qualitative superiority of PAA over melatonin in specific mechanistic assays (disruption of protein interactions). |
| Conditions | Rat renal IRI model and TGF-β1-induced HK-2 cells (in vitro hypoxia/reoxygenation). |
Why This Matters
This evidence proves PAA is not a generic antioxidant; its unique capacity to disrupt specific protein-protein interactions driving fibrosis makes it a superior and irreplaceable tool for mechanistic studies in CKD progression.
- [1] Chen DQ, et al. Combined melatonin and poricoic acid A inhibits renal fibrosis through modulating the interaction of Smad3 and β-catenin pathway in AKI-to-CKD continuum. Free Radic Biol Med. 2019;134:484-497. View Source
